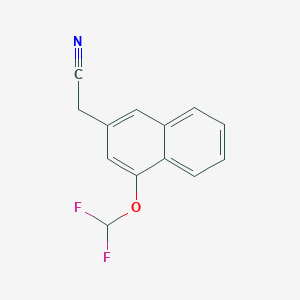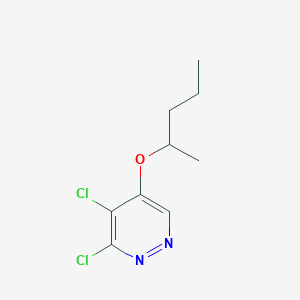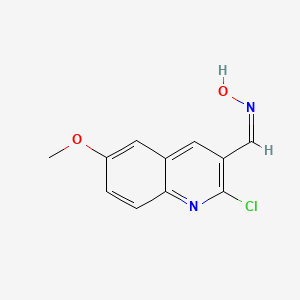![molecular formula C8H8Cl2N4 B11873862 7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine CAS No. 923283-13-0](/img/structure/B11873862.png)
7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrimidine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyrazole derivative with a chlorinated pyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, such as palladium or copper, to facilitate the coupling reactions. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis .
化学反応の分析
Types of Reactions
7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols under basic conditions.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazolo[4,3-d]pyrimidine, while oxidation can produce a ketone or aldehyde derivative .
科学的研究の応用
7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy and other diseases.
Biological Studies: The compound is used to study the inhibition of specific enzymes and pathways involved in cell signaling and apoptosis.
Industrial Applications: It is employed in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of 7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .
類似化合物との比較
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, used as a kinase inhibitor.
Pyrido[2,3-d]pyrimidine: A related compound with a pyridine ring fused to a pyrimidine ring, also used in medicinal chemistry.
Uniqueness
7-Chloro-2-(3-chloropropyl)-2H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable scaffold for developing targeted therapies with improved efficacy and reduced side effects .
特性
CAS番号 |
923283-13-0 |
|---|---|
分子式 |
C8H8Cl2N4 |
分子量 |
231.08 g/mol |
IUPAC名 |
7-chloro-2-(3-chloropropyl)pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H8Cl2N4/c9-2-1-3-14-4-6-7(13-14)8(10)12-5-11-6/h4-5H,1-3H2 |
InChIキー |
RVZSADOLKXSKBM-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=NN1CCCCl)C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



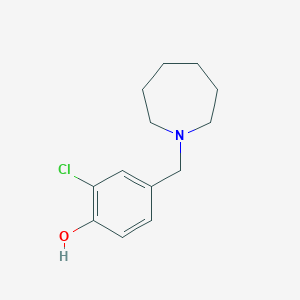

![3,6-Dichloro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11873788.png)

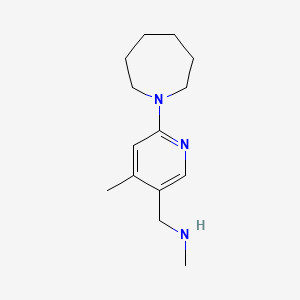
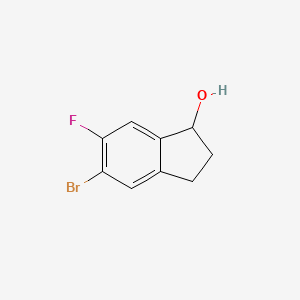

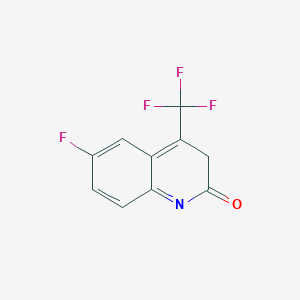

![2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11873845.png)
